

Comprehensive Technical Guide: 2',4'-Dihydroxy-4-methoxychalcone (CAS 13351-10-5)

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Compound of Interest

Compound Name: 2',4'-Dihydroxy-4-methoxychalcone

CAS No.: 13351-10-5

Cat. No.: B191046

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Executive Summary

As drug discovery pivots toward highly functionalized natural product scaffolds, **2',4'-Dihydroxy-4-methoxychalcone** (CAS 13351-10-5) has emerged as a privileged structure. Belonging to the chalcone subclass of flavonoids, this α,β -unsaturated ketone is characterized by a highly conjugated, planar core. This structural geometry not only endows it with potent anti-plasmodial properties but also makes it an exceptionally promiscuous substrate for biocatalytic modifications, such as enzymatic glycosylation. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, pharmacological mechanisms, and field-proven experimental protocols for laboratory evaluation.

Physicochemical Profile & Structural Significance

The biological behavior of **2',4'-dihydroxy-4-methoxychalcone** is dictated by its lipophilicity and the strategic placement of its nucleophilic hydroxyl groups. The planar configuration allows it to intercalate into enzymatic active sites, while the XLogP3 value indicates favorable

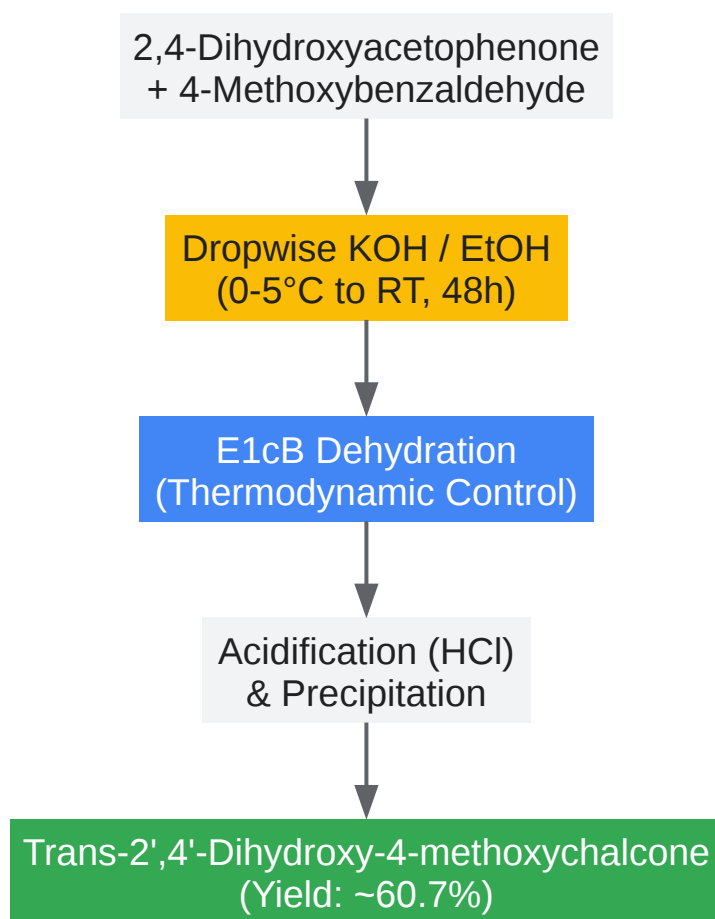
membrane permeability. However, its high lipophilicity can limit aqueous solubility, a challenge often addressed downstream via formulation or metabolic glycosylation.

Table 1: Key Quantitative & Physicochemical Parameters

Parameter	Quantitative Value	Source
IUPAC Name	(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one	PubChem 1
Molecular Weight	270.28 g/mol	PubChem 1
Topological Polar Surface Area	66.8 Å ²	PubChem 1
XLogP3 (Lipophilicity)	-3.7	PubChem 1
Melting Point (Commercial)	180.3 - 182.0 °C	Indofine Chemical 2
Melting Point (Synthesized)	166.0 - 168.0 °C	AIP Publishing 3
Optimal Synthesis Yield	60.74% (at 48 hours)	AIP Publishing 3

Chemical Synthesis & Purification Workflow

The synthesis of **2',4'-dihydroxy-4-methoxychalcone** is classically achieved via a base-catalyzed Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) [3](#).



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Caption: Workflow of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesize the target chalcone with high stereoselectivity (trans-isomer) while avoiding intractable oily byproducts.

- Reagent Preparation: Dissolve equimolar amounts of 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde in absolute ethanol.
 - Causality: Ethanol provides a protic environment that stabilizes the transition state during the nucleophilic attack of the enolate.

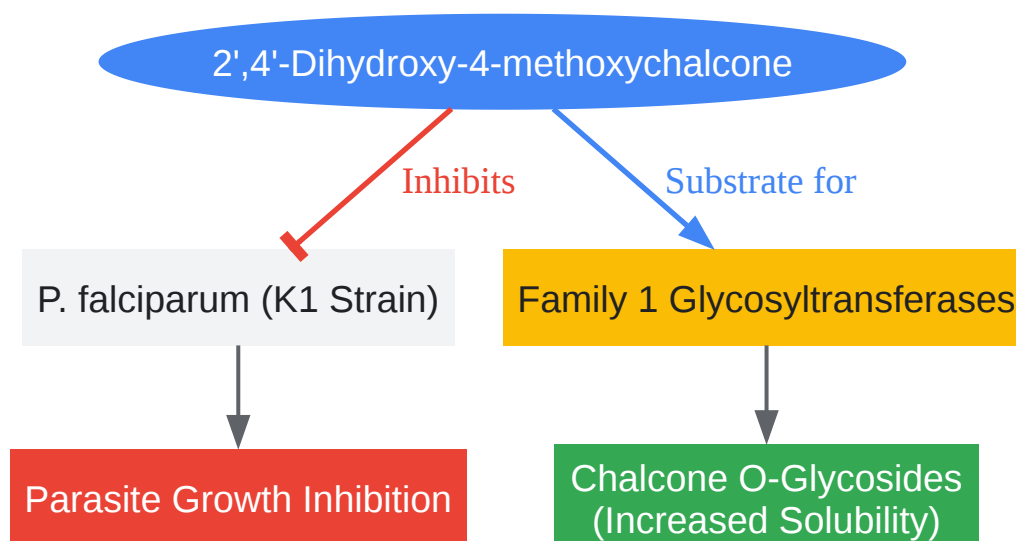
- Catalyst Addition: Cool the mixture to 0-5°C. Add 40% aqueous KOH dropwise over 30 minutes.
 - Causality: Spontaneous, rapid addition of base leads to uncontrolled aldol condensation and the formation of oily, difficult-to-purify mixtures. Slow addition ensures controlled enolate formation and promotes solid precipitation [3](#).
- Reaction Propagation: Stir the mixture at room temperature for 48 hours.
 - Causality: Empirical kinetic studies indicate that a 48-hour reaction time maximizes the yield (~60.74%) compared to shorter 24-hour durations [3](#).
- Quenching & Precipitation: Pour the mixture into crushed ice and acidify with 1M HCl to pH 3-4.
 - Causality: Acidification protonates the intermediate phenoxide ions, drastically reducing aqueous solubility and triggering the precipitation of the yellow-orange chalcone product.
- System Validation (Self-Validating Step): Filter, wash with cold water, and recrystallize from ethanol. Perform 1 H-NMR analysis. The successful formation of the trans- α,β -unsaturated system is definitively validated by the appearance of vinylic proton doublets at δ 7.45 and 7.86 ppm with a coupling constant (J) of ~14.9 Hz [3](#).

Pharmacological Profile & Biotransformation Pathways

2',4'-Dihydroxy-4-methoxychalcone possesses a dual-faceted biological profile. First, it acts as a potent anti-plasmodial agent. In vitro assays demonstrate vigorous growth inhibition against the chloroquine-resistant K1 strain of *Plasmodium falciparum*[4](#). The α,β -unsaturated carbonyl moiety likely acts as a Michael acceptor, alkylating parasitic targets critical for heme detoxification.

Second, from a metabolic and drug-delivery perspective, this chalcone is an exceptionally reactive substrate for plant Family 1 Glycosyltransferases (UGTs). In multiplexed enzymatic screens, its planar configuration and hydroxylated aromatic rings allowed it to be successfully

glycosylated by over 70 distinct UGT enzymes [5](#). This biotransformation is a critical pathway for generating highly soluble O-glycoside prodrugs.



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Caption: Dual pathways illustrating anti-plasmodial targeting and UGT-mediated metabolic glycosylation.

In Vitro Experimental Protocols

Protocol 2: Substrate-Multiplexed Glycosyltransferase Profiling

Objective: Evaluate the biocatalytic conversion of **2',4'-dihydroxy-4-methoxychalcone** into soluble O-glycosides using a UGT library [5](#).

- Lysate Preparation: Express the target Family 1 UGT library in E. coli. Lyse the cells via sonication and clarify the lysate via centrifugation at 15,000 x g.
- Reaction Assembly: In a 96-well plate, combine the UGT lysate, 1 mM **2',4'-dihydroxy-4-methoxychalcone** (predissolved in DMSO, final assay concentration <5% v/v), and 2 mM UDP-Glucose in a 50 mM Tris-HCl buffer (pH 7.5).
 - Causality: UDP-Glucose acts as the activated sugar donor. Keeping DMSO below 5% prevents enzyme denaturation while maintaining the lipophilic chalcone in solution.

- Incubation: Seal the plate and incubate at 30°C for 12 hours with gentle shaking.
- Quenching: Add an equal volume of ice-cold methanol to each well. Centrifuge to precipitate the denatured proteins.
- System Validation (LC-MS/MS): Analyze the supernatant using LC-MS/MS. The successful addition of a glucose moiety is validated by a precise mass shift of +162 Da (accounting for the loss of water during glycosidic bond formation) from the parent exact mass of 270.0892 Da [1](#).

Protocol 3: Anti-Plasmodial Microplate Assay

Objective: Quantify the IC 50 of the chalcone against the chloroquine-resistant K1 strain of *P. falciparum* [4](#).

- Culture Preparation: Maintain *P. falciparum* K1 strain in human erythrocytes (2% hematocrit) using RPMI 1640 medium supplemented with 10% human serum.
- Compound Dosing: Seed the synchronized parasite cultures into 96-well microplates. Add **2',4'-dihydroxy-4-methoxychalcone** in a serial dilution gradient (0.1 µM to 100 µM).
 - Causality: A logarithmic gradient ensures the accurate capture of the sigmoidal dose-response curve required for precise IC 50 calculation.
- Incubation: Incubate the plates at 37°C for 72 hours under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).
- System Validation (pLDH Readout): Add Malstat reagent and NBT/PES to measure parasite lactate dehydrogenase (pLDH) activity. Read absorbance at 650 nm.
 - Causality: Chalcones disrupt the parasite's redox balance and viability; thus, a decrease in pLDH directly correlates with anti-plasmodial efficacy. Include chloroquine as a baseline control to validate the resistance profile of the K1 strain [4](#).

Future Perspectives in Drug Development

The structural simplicity and pronounced biological activity of **2',4'-dihydroxy-4-methoxychalcone** position it as an excellent lead compound for the development of novel

antimalarials. Future translational efforts should focus on scaling up biocatalytic glycosylation to generate a library of water-soluble prodrugs, thereby bridging the gap between its potent in vitro efficacy and the necessary in vivo bioavailability required for clinical progression.

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